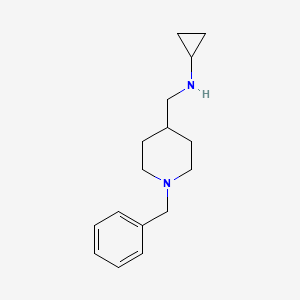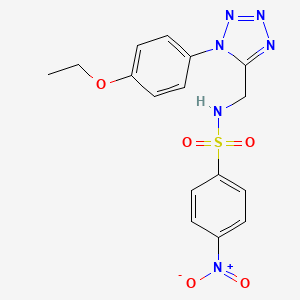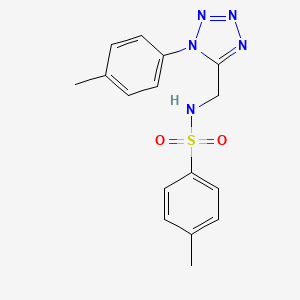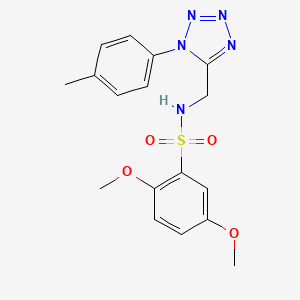
2,5-dimethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
Overview
Description
2,5-dimethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, also known as DMTS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has shown promising results in various biochemical and physiological studies. In
Mechanism of Action
2,5-dimethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide acts as a competitive inhibitor of CA enzymes by binding to the active site of the enzyme. The binding of this compound to the enzyme prevents the binding of the substrate, thus inhibiting the enzyme's activity. The inhibition of CA enzymes by this compound has been shown to be reversible, and the compound has a high affinity for the enzyme.
Biochemical and Physiological Effects:
The inhibition of CA enzymes by this compound has been shown to have various biochemical and physiological effects. Inhibition of CA enzymes in the eye has been shown to reduce intraocular pressure, making this compound a potential treatment for glaucoma. Inhibition of CA enzymes in the brain has been shown to have anticonvulsant effects, making this compound a potential treatment for epilepsy. Inhibition of CA enzymes in cancer cells has been shown to reduce the growth and proliferation of cancer cells, making this compound a potential treatment for cancer.
Advantages and Limitations for Lab Experiments
2,5-dimethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide has several advantages for lab experiments, including its high affinity for CA enzymes, its reversible inhibition of the enzyme, and its ability to penetrate cell membranes. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high concentrations.
Future Directions
For the research of 2,5-dimethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide include the development of more efficient synthesis methods, the exploration of its potential as a treatment for other diseases, such as osteoporosis and Alzheimer's disease, and the development of more potent and selective inhibitors of CA enzymes. Additionally, the potential use of this compound as a diagnostic tool for various diseases, including cancer, is an area of future research.
Scientific Research Applications
2,5-dimethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide has been extensively used in scientific research due to its ability to act as a potent inhibitor of carbonic anhydrase (CA) enzymes. CA enzymes are involved in various physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of CA enzymes has been shown to have therapeutic potential in the treatment of diseases such as glaucoma, epilepsy, and cancer.
properties
IUPAC Name |
2,5-dimethoxy-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c1-12-4-6-13(7-5-12)22-17(19-20-21-22)11-18-27(23,24)16-10-14(25-2)8-9-15(16)26-3/h4-10,18H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVNFJXTVWWNFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



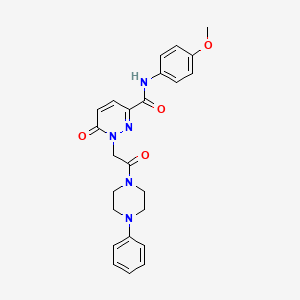


![N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)biphenyl-4-sulfonamide](/img/structure/B3303427.png)
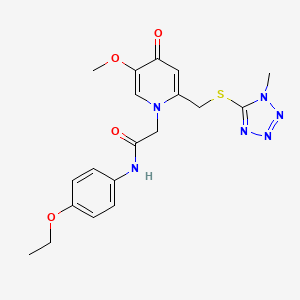
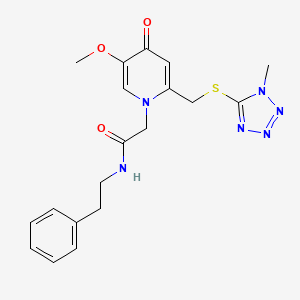
![2-(3-{[(3-acetamidophenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)-N,N-bis(propan-2-yl)acetamide](/img/structure/B3303449.png)

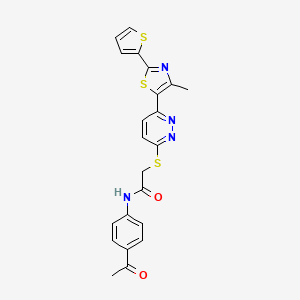
![8-(3-(1H-imidazol-1-yl)propyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3303468.png)
![5-bromo-2-chloro-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3303470.png)
